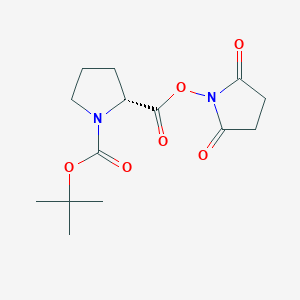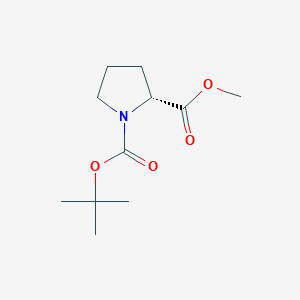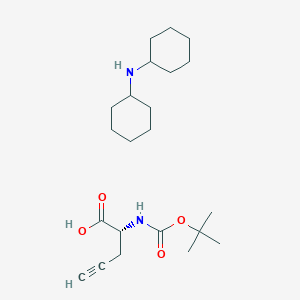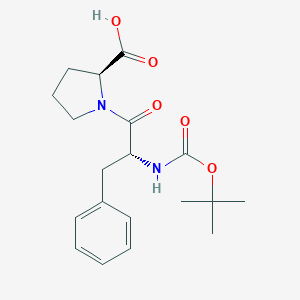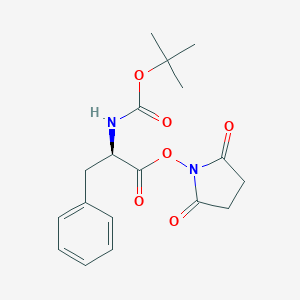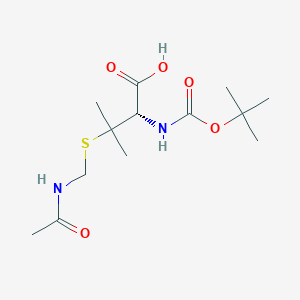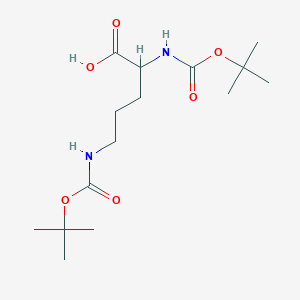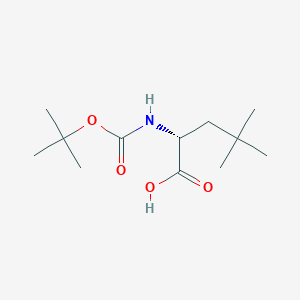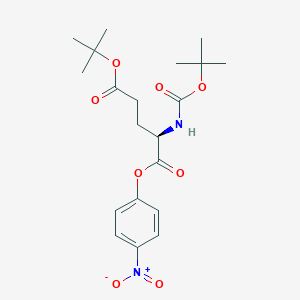
Boc-D-glu(otbu)-onp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Boc-D-glu(otbu)-onp” is a compound with the molecular formula C14H25NO6 . It is also known by other names such as “®-5-(tert-Butoxy)-4-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid” and "Boc-D-Glutamic acid alpha-T-butyl ester" .
Molecular Structure Analysis
The molecular structure of “Boc-D-glu(otbu)-onp” can be represented by the InChI string: InChI=1S/C14H25NO6/c1-13(2,3)20-11(18)9(7-8-10(16)17)15-12(19)21-14(4,5)6/h9H,7-8H2,1-6H3,(H,15,19)(H,16,17)/t9-/m1/s1 . The molecular weight of the compound is 303.35 g/mol .
Physical And Chemical Properties Analysis
“Boc-D-glu(otbu)-onp” has a molecular weight of 303.351 and a density of 1.1±0.1 g/cm3 . Its boiling point is 449.8±40.0 °C at 760 mmHg . The compound appears as a powder that is white to pale brown in color .
Wissenschaftliche Forschungsanwendungen
Solid-Phase Peptide Synthesis (SPPS)
Boc-D-glu(otbu)-onp: is primarily used in SPPS, where it serves as an N-terminal protected amino acid. This compound is instrumental in synthesizing unique peptides that contain glutamate tert-butyl ester residues . The tert-butyl group protects the carboxyl side chain of glutamic acid during the peptide assembly, which is crucial for the synthesis of peptides with precise structures.
Safety and Hazards
“Boc-D-glu(otbu)-onp” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
Wirkmechanismus
Target of Action
Boc-D-Glu(OtBu)-ONp is primarily used in the field of peptide synthesis . It is an N-terminal protected amino acid derivative, specifically a derivative of glutamic acid . The primary targets of this compound are unique peptides that contain glutamate tert-butyl ester residues .
Mode of Action
The compound interacts with its targets during solid-phase peptide synthesis (SPPS), a process used to create peptides . In SPPS, the compound is added to a growing peptide chain in a stepwise manner. The Boc group (tert-butyloxycarbonyl) in Boc-D-Glu(OtBu)-ONp serves as a temporary protector for the amino group during peptide bond formation .
Biochemical Pathways
The compound plays a crucial role in the biochemical pathway of peptide synthesis. It is incorporated into the peptide chain during SPPS, contributing to the formation of unique peptides containing glutamate tert-butyl ester residues . The exact downstream effects depend on the specific peptides being synthesized and their subsequent biological roles.
Result of Action
The result of Boc-D-Glu(OtBu)-ONp’s action is the successful synthesis of unique peptides containing glutamate tert-butyl ester residues . These peptides can then be used in various research and therapeutic applications, depending on their specific structures and functions.
Action Environment
The action of Boc-D-Glu(OtBu)-ONp is typically carried out in a controlled laboratory environment during SPPS . Factors such as temperature, pH, and the presence of other reagents can influence the compound’s action, efficacy, and stability. For instance, the compound is usually stored at temperatures below +30°C .
Eigenschaften
IUPAC Name |
5-O-tert-butyl 1-O-(4-nitrophenyl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O8/c1-19(2,3)29-16(23)12-11-15(21-18(25)30-20(4,5)6)17(24)28-14-9-7-13(8-10-14)22(26)27/h7-10,15H,11-12H2,1-6H3,(H,21,25)/t15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSZKZYRDFXIHX-OAHLLOKOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428603 |
Source


|
| Record name | 5-tert-Butyl 1-(4-nitrophenyl) N-(tert-butoxycarbonyl)-D-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-glu(otbu)-onp | |
CAS RN |
200397-60-0 |
Source


|
| Record name | 5-tert-Butyl 1-(4-nitrophenyl) N-(tert-butoxycarbonyl)-D-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


